molecular formula C5H4OS B041791 Thiophene-2-carbaldehyde CAS No. 98-03-3

Thiophene-2-carbaldehyde

Cat. No. B041791
CAS RN: 98-03-3
M. Wt: 112.15 g/mol
InChI Key: CNUDBTRUORMMPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Thiophene-2-carbaldehyde can be polymerized using hydrochloric acid as a catalyst in alcohol as a solvent. This process results in a polymer consisting of spherical particles with a rough surface, as characterized by various spectroscopic methods (Al-Hamdan, Al-Falah, & Al-Deri, 2021).

Molecular Structure Analysis

  • The molecular conformation of thiophene-2-carbaldehyde shows a preference for the SO-cis conformation in various solvents. NMR spectroscopy and computational predictions support this structural preference (Salman, 1982).

Chemical Reactions and Properties

  • Thiophene-2-carbaldehyde undergoes various chemical reactions, forming diverse derivatives. For instance, its reaction with different phenylpropenone derivatives results in the formation of chalcones, exhibiting varied molecular structures and packing properties (Quoc et al., 2019).

Physical Properties Analysis

  • The physical properties of thiophene-2-carbaldehyde derivatives, such as solubility and molecular complexity, are significant for their application in material chemistry. For example, thiophene-substituted bis(5,4-d)thiazoles, synthesized using thiophene-2-carbaldehyde, demonstrate the relationship between structure and physicochemical properties, including UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).

Chemical Properties Analysis

Scientific Research Applications

  • It is used for synthesizing thienyl acetylenic alcohols and ketones, which can be oxidized to their corresponding ketones (Nakhmanovich, Knutov, & Klochkova, 1970).

  • It plays a role in coupling reactions with aromatic and aliphatic aldehydes to yield substituted Î2-lactols (Yang & Fang, 1995).

  • It is utilized in the synthesis of heterocyclic imine ligands that react with Fe2(CO)9 to produce dinuclear cluster compounds (Imhof, 1997).

  • Thiophene-2-carbaldehyde is involved in chemical reactions producing S-(2-propyne)thiosemicarbazones hydrobromides and 2-thenilydene(benzylidene)azino-4-bromomethylidene-4,5- (Elokhina et al., 2009).

  • The synthesized 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde has potential applications in chemical and biological research (Bar, 2021).

  • Substituted thiophene-2-carbaldehydes are used in synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles, employed in materials chemistry (Tokárová & Biathová, 2018).

  • Phenyl-thiophene-2-carbaldehyde-based flexible substrate material is investigated for optical and microwave applications, with a dielectric constant of 3.03 and a bandgap of 3.24 eV (Rahman et al., 2016).

  • 4-Arylthiophene-2-carbaldehyde compounds demonstrate antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities (Ali et al., 2013).

  • Thiophene derivatives like (E)-thiophene-2-carbaldehyde oxime and (E)-5-(thiophen-2-yl)-1H-tetrazole act as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium (Arrousse et al., 2022).

  • Thiophene-2-carbaldehyde-modified mesoporous silica is an effective sorbent for palladium(II) ion extraction from aqueous solutions (Jamali et al., 2007).

  • Synthesized compounds are used as invisible ink dyes due to moderate to high fluorescence quantum yields (Bogza et al., 2018).

  • The synthesis of 2-(thiophen-3-yl)vinylphosphonic acid aids in studying the effects of thiophene on various biological processes (Linzaga-Elizalde et al., 2009).

  • 4H-thieno[3,2-c]chromene-2-carbaldehydes are employed as covert marking pigments (Ulyankin et al., 2021).

  • Poly thiophene-2-carbaldehyde consists of spherical particles forming clusters, studied for potential applications (Al-Hamdan, Al-Falah, & Al-Deri, 2021).

  • Star-shaped molecules based on thiophene derivatives are used in organic field-effect transistors as semiconductors (Kim et al., 2007).

  • 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) acts as a novel fluorescent sensor for ferric ion, quenching fluorescence in the presence of Fe3+ ion (Zhang et al., 2016).

  • The study by Lunazzi et al. (1984) focuses on conformational studies of thiophene-2-carbaldehyde, contributing to understanding its behavior in various applications.

properties

IUPAC Name

thiophene-2-carbaldehyde
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InChI

InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
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InChI Key

CNUDBTRUORMMPA-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC(=C1)C=O
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Molecular Formula

C5H4OS
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DSSTOX Substance ID

DTXSID7052656
Record name Thiophene-2-carbaldehyde
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Molecular Weight

112.15 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2-Thiophenecarboxaldehyde
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Boiling Point

75.00 to 77.00 °C. @ 11.00 mm Hg
Record name 2-Thiophenecarboxaldehyde
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Vapor Pressure

0.55 [mmHg]
Record name 2-Thiophenecarboxaldehyde
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Product Name

Thiophene-2-carbaldehyde

CAS RN

98-03-3
Record name 2-Thiophenecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,430
Citations
J Garcı́a-Tojal, JL Pizarro, A Garcı́a-Orad… - Journal of inorganic …, 2001 - Elsevier
… It is well known that thiophene-2-carbaldehyde thiosemicarbazone exhibits low cytotoxicity … 2 ] (1) complex, where HL III =thiophene-2-carbaldehyde thiosemicarbazone (C 6 H 7 N 3 S 2 …
Number of citations: 100 www.sciencedirect.com
J García-Tojal, A García-Orad, JL Serra… - Journal of inorganic …, 1999 - Elsevier
The synthesis, structure and spectroscopic properties on complexes with the formula [Cu(L III ) 2 ] (1) and Cu(NO 3 ) 2 (HL III ) 2 (2), where HL III = thiophene-2-carbaldehyde …
Number of citations: 128 www.sciencedirect.com
K Turk, AM Grześkiewicz, CN Banti… - Journal of Inorganic …, 2022 - Elsevier
… Although thiophene-2-carbaldehyde thiosemicarbazone is known to have low cytotoxicity against tumor cells [10], metal compounds such as Cu(II) and Sn(IV) of this ligand exhibit high …
Number of citations: 5 www.sciencedirect.com
TS Lobana, R Sharma, RJ Butcher - Polyhedron, 2009 - Elsevier
… In continuation of our interest in silver(I) halide-thiosemicarbazone chemistry, we report in this paper the results of the reaction of silver(I) halides with thiophene-2-carbaldehyde N 1 -…
Number of citations: 38 www.sciencedirect.com
SR Salman - Organic Magnetic Resonance, 1982 - Wiley Online Library
The 100 MHz 1 H NMR spectra of thiophene‐2‐carbaldehyde have been obtained in different solvents and analysed. It was found that the SO‐cis conformation is more stable in all …
Number of citations: 17 onlinelibrary.wiley.com
S Takekuma, K Takahashi, A Sakaguchi, Y Shibata… - Tetrahedron, 2005 - Elsevier
… During the course of our investigations, we have quite recently found (i) that the reactions of naturally occurring guaiazulene (1) with 2-furaldehyde (2) and thiophene-2-carbaldehyde (3…
Number of citations: 29 www.sciencedirect.com
MR Jamali, Y Assadi, F Shemirani, M Salavati-Niasari - Talanta, 2007 - Elsevier
… For this purpose, we used thiophene-2-carbaldehyde in order to react with amine group of 3-aminopropyl triethoxy silane (APS) to produce a sorbent that have S and N as active donor …
Number of citations: 138 www.sciencedirect.com
A Rahman, MT Islam, M Samsuzzaman, MJ Singh… - Materials, 2016 - mdpi.com
… In this paper, a novel phenyl-thiophene-2-carbaldehyde compound-based flexible substrate … The results obtained in this work show that the phenyl-thiophene-2-carbaldehyde consists …
Number of citations: 13 www.mdpi.com
TS Lobana, R Sharma, R Sharma - Journal of Coordination …, 2009 - Taylor & Francis
… Thiophene-2-carbaldehyde and Ph 3 P were purchased from Aldrich Sigma Ltd. Thiosemicarbazone ligand was prepared by condensation of thiophene-2-carbaldehyde with …
Number of citations: 10 www.tandfonline.com
M Aygün, Ş Işik, N Öcal, MN Tahir, Ş Kaban… - … Section C: Crystal …, 1998 - scripts.iucr.org
… Experimental The title compound was synthesized by adding a solution of thiophene-2-carbaldehyde (1.34mmol) in 10ml absolute ethanol to a hot ethanolic solution of N-(2,4-…
Number of citations: 13 scripts.iucr.org

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